4-Fluoro-5-phenylisoxazole-3-carboxylic acid
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Overview
Description
4-Fluoro-5-phenylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a fluoro group at the 4-position and a phenyl group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of eco-friendly catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution yields various substituted isoxazoles .
Scientific Research Applications
4-Fluoro-5-phenylisoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
Comparison: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid is unique due to the presence of the fluoro group, which can enhance its biological activity and metabolic stability compared to its methyl or trifluoromethyl analogs. This makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C10H6FNO3 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
4-fluoro-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-8(10(13)14)12-15-9(7)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
InChI Key |
GZGCHNKPNAXCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C(=O)O)F |
Origin of Product |
United States |
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